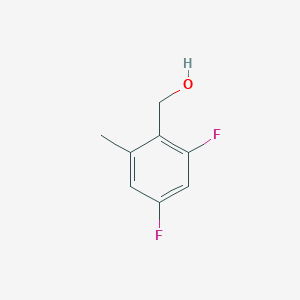

(2,4-Difluoro-6-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluoro-6-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETRQFPHYFBWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2,4 Difluoro 6 Methylphenyl Methanol

De Novo Synthesis Routes

De novo synthesis of (2,4-Difluoro-6-methylphenyl)methanol can be achieved through several established organic chemistry transformations. These routes typically involve the formation of the key carbon-carbon or carbon-heteroatom bonds on a pre-functionalized aromatic ring.

Grignard Reagent-Mediated Syntheses of Benzylic Alcohols

A primary and versatile method for the synthesis of benzylic alcohols is the reaction of a Grignard reagent with an appropriate carbonyl compound. In the context of synthesizing this compound, this would involve the formation of a Grignard reagent from a halogenated 2,4-difluoro-6-methylbenzene precursor.

The Grignard reagent, an organomagnesium halide (RMgX), is a potent nucleophile and a strong base. sigmaaldrich.com The synthesis of a primary alcohol, such as this compound, is typically achieved through the reaction of the corresponding Grignard reagent with formaldehyde. sigmaaldrich.com The probable synthetic precursor for this approach would be 1-bromo-2,4-difluoro-6-methylbenzene. The reaction proceeds by nucleophilic addition of the Grignard reagent to the carbonyl carbon of formaldehyde, followed by acidic workup to protonate the resulting alkoxide.

Table 1: Key Steps in Grignard Reagent-Mediated Synthesis

| Step | Description | Reactants | Product |

| 1 | Formation of Grignard Reagent | 1-bromo-2,4-difluoro-6-methylbenzene, Magnesium (Mg) | (2,4-Difluoro-6-methylphenyl)magnesium bromide |

| 2 | Nucleophilic Addition | (2,4-Difluoro-6-methylphenyl)magnesium bromide, Formaldehyde (HCHO) | Intermediate alkoxide |

| 3 | Acidic Workup | Intermediate alkoxide, H₃O⁺ | This compound |

Reduction of Aromatic Aldehyde or Ester Precursors

Another common and efficient method for the preparation of benzylic alcohols is the reduction of the corresponding aromatic aldehydes or esters. For the synthesis of this compound, the direct precursor would be 2,4-difluoro-6-methylbenzaldehyde (B8119868) or a methyl or ethyl ester of 2,4-difluoro-6-methylbenzoic acid.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to alcohols. A patented method for a structurally similar compound, (2,2-difluoro benzo[d] sigmaaldrich.comorganic-chemistry.orgdioxol-5-yl)methanol, utilizes sodium borohydride to reduce the corresponding aldehyde. acs.org This suggests that the reduction of 2,4-difluoro-6-methylbenzaldehyde with NaBH₄ in an alcoholic solvent would be a viable and high-yielding route to the target molecule.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can be used for the reduction of both aldehydes and esters. However, the milder conditions offered by NaBH₄ are often preferred for their functional group tolerance and operational simplicity.

Table 2: Comparison of Reducing Agents for Aldehyde/Ester Reduction

| Reducing Agent | Precursor(s) | Typical Solvents | Key Features |

| Sodium borohydride (NaBH₄) | Aldehydes, Ketones | Methanol (B129727), Ethanol | Mild, selective, tolerates many functional groups. acs.org |

| Lithium aluminum hydride (LiAlH₄) | Aldehydes, Esters, Carboxylic acids | Diethyl ether, THF | Powerful, less selective, reacts violently with protic solvents. |

Nucleophilic Aromatic Substitution (SNAr) in the Construction of Fluorinated Aromatic Cores

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. qorganica.eslibretexts.org This strategy can be employed to construct the fluorinated aromatic core of the target molecule by displacing a leaving group with a nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com

While the methyl group in the target molecule is electron-donating, the two fluorine atoms are strongly electron-withdrawing, which can activate the ring towards nucleophilic attack. A plausible synthetic route could involve a precursor such as 1-chloro-2,4-difluorobenzene, where a nucleophilic substitution reaction could introduce the methyl group or a precursor to the hydroxymethyl group. For instance, a reaction with a suitable carbon nucleophile could be envisioned. The regioselectivity of such reactions is a critical consideration. researchgate.net

It is important to note that SNAr reactions on aryl fluorides can be catalyzed by superbases, which activate both the aryl fluoride (B91410) and the nucleophile. acs.org This approach has been shown to have excellent functional group tolerance and can be applied to a diverse range of nucleophiles. acs.org

Regio- and Stereoselective Fluorination Strategies for Benzyl (B1604629) Alcohol Derivatives

In cases where a partially fluorinated or non-fluorinated benzyl alcohol derivative is available, late-stage fluorination can be a powerful strategy. These methods focus on the selective introduction of fluorine atoms at specific positions.

Deoxyfluorination of Hydroxyl Groups using Fluorinating Reagents

Deoxyfluorination is a process that converts a hydroxyl group into a fluorine atom. A variety of reagents have been developed for this transformation, with diethylaminosulfur trifluoride (DAST) and its analogues being among the most common. researchgate.nettcichemicals.comnih.gov This method is particularly useful for the conversion of benzylic alcohols to benzyl fluorides.

The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at a stereocenter. nih.gov For benzylic alcohols, which can form stabilized carbocations, an SN1-type mechanism may also be operative.

Table 3: Common Deoxyfluorinating Reagents

| Reagent | Acronym | Key Features |

| Diethylaminosulfur trifluoride | DAST | Widely used, can be thermally unstable. researchgate.nettcichemicals.comnih.gov |

| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | A more thermally stable alternative to DAST. |

| Pyridine-2-sulfonyl fluoride | PyFluor | A bench-stable crystalline solid. |

A practical example of deoxyfluorination involves the treatment of 4-nitrobenzyl alcohol with DAST in dichloromethane (B109758), which affords 4-nitrobenzyl fluoride in good yield. tcichemicals.com This demonstrates the applicability of this methodology to substituted benzyl alcohols.

Direct Benzylic C-H Fluorination Methodologies

Direct C-H fluorination represents a highly atom-economical and efficient approach to the synthesis of organofluorine compounds. beilstein-journals.org This strategy avoids the need for pre-functionalization of the substrate. For the synthesis of fluorinated derivatives of this compound, direct fluorination of the benzylic C-H bonds of a suitable precursor could be a viable route.

Photocatalysis has emerged as a powerful tool for C-H activation. For instance, the use of a diarylketone catalyst under visible light irradiation can selectively abstract a benzylic hydrogen atom, which is then trapped by a fluorine radical donor such as Selectfluor. organic-chemistry.org This method allows for both mono- and difluorination of benzylic C-H groups. organic-chemistry.org

Another approach involves the transient sulfonylation of nitrogen-containing heterocycles to enable direct heterobenzylic mono- or difluorination using N-fluorobenzenesulfonimide (NFSI). sigmaaldrich.comresearchgate.netnih.gov While this specific example involves heterocycles, the underlying principle of activating a benzylic position towards fluorination is a key concept in modern synthetic chemistry.

Mechanochemical Approaches to Fluorinated Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. While specific mechanochemical synthesis of this compound has not been extensively documented, analogous reductions of aldehydes and ketones suggest its feasibility.

One plausible approach involves the mechanochemical reduction of 2,4-difluoro-6-methylbenzaldehyde using a solid hydride reagent like sodium borohydride (NaBH₄). researchgate.net This solvent-free or liquid-assisted grinding (LAG) method offers advantages such as reduced waste, faster reaction times, and potentially altered selectivity compared to solution-phase reactions. The reaction would proceed by mixing the aldehyde with NaBH₄, possibly with a catalytic amount of a Lewis acid or a grinding auxiliary, in a ball mill. The mechanical energy facilitates the interaction between the reactants, leading to the formation of the corresponding benzyl alcohol.

Table 1: Plausible Mechanochemical Reduction of 2,4-Difluoro-6-methylbenzaldehyde

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2,4-Difluoro-6-methylbenzaldehyde | Sodium Borohydride (NaBH₄) | Ball milling, solvent-free or LAG | This compound |

This approach is supported by the successful mechanochemical reductive amination of various aldehydes, where the initial reduction of the aldehyde to an alcohol is a key step. researchgate.net The efficiency of such a process would depend on factors like the milling frequency, time, and the nature of any additives.

Asymmetric Synthesis of Chiral this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to synthesize enantiomerically pure this compound is of paramount importance. Key strategies include enantioselective catalytic reduction and the use of chiral auxiliaries.

Enantioselective Catalytic Reduction Techniques

The most direct approach to chiral this compound is the asymmetric reduction of the corresponding prochiral ketone, 2,4-difluoro-6-methylacetophenone. This transformation can be achieved with high enantioselectivity using chiral catalysts, most notably oxazaborolidine-based systems (CBS reduction) and transition metal complexes. ijprs.comorganicreactions.org

Corey-Bakshi-Shibata (CBS) catalysts, derived from chiral amino alcohols, are highly effective for the borane-mediated reduction of a wide range of ketones. insuf.orgyork.ac.uk The reduction of 2,4-difluoro-6-methylacetophenone using a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·THF or borane dimethylsulfide) would likely proceed with high enantioselectivity. The stereochemical outcome is predictable based on the stereochemistry of the catalyst used. Studies on the reduction of substituted acetophenones have shown that electron-withdrawing groups on the aromatic ring can influence the enantioselectivity. ijprs.com

Table 2: Representative Enantioselective Reduction of Substituted Acetophenones using Oxazaborolidine Catalysts

| Substrate | Catalyst System | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol / TBABH₄ / MeI | R | 91% | ijprs.com |

| 4'-Chloroacetophenone | Plant tissue (e.g., Daucus carota) | S | >98% | nih.gov |

| 2'-Fluoroacetophenone | (S)-α,α-diphenyl-2-pyrrolidinemethanol / Borane-diethylaniline | Not specified | High |

Another powerful technique is catalytic asymmetric hydrogenation using chiral transition metal complexes, often based on ruthenium, rhodium, or iridium, with chiral phosphine (B1218219) or diamine ligands. mdpi.com These methods offer high turnover numbers and excellent enantioselectivities for the reduction of various ketones. The application of such a system to 2,4-difluoro-6-methylacetophenone would be a promising route to the desired chiral alcohol.

Chiral Auxiliary or Ligand-Mediated Syntheses

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach entails covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral this compound analogs, a prochiral ketone could be derivatized with a chiral auxiliary, for instance, to form a chiral enamine or imine. Subsequent diastereoselective reduction of the carbonyl group, directed by the chiral auxiliary, would lead to a diastereomerically enriched intermediate. Removal of the auxiliary would then furnish the desired enantiopure alcohol.

Chemical Reactivity and Derivatization Pathways of 2,4 Difluoro 6 Methylphenyl Methanol

Transformations at the Hydroxyl Moiety

The benzylic hydroxyl group is a primary site for chemical modification, enabling a range of transformations from oxidation to the introduction of protecting groups.

Controlled Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of (2,4-Difluoro-6-methylphenyl)methanol can be selectively oxidized to either the corresponding aldehyde, 2,4-difluoro-6-methylbenzaldehyde (B8119868), or the carboxylic acid, 2,4-difluoro-6-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are employed for the synthesis of the aldehyde to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (DCM) are effective for this transformation. These reactions are typically carried out at room temperature.

For the formation of the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidic workup, or chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone (B3395972) (Jones oxidation) can achieve this conversion. These more vigorous conditions ensure the complete oxidation of the alcohol.

Table 1: Controlled Oxidation Reactions

| Product | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| 2,4-Difluoro-6-methylbenzaldehyde | PCC or DMP | Dichloromethane | Room Temperature |

| 2,4-Difluoro-6-methylbenzoic acid | KMnO₄, NaOH (aq) then H₃O⁺ | Water/Acetone | Heat |

Esterification and Etherification Reactions for Protecting Groups and Functionalization

The hydroxyl group can be readily converted into esters and ethers. These reactions are crucial for introducing functional groups or for protecting the alcohol during subsequent synthetic steps.

Esterification is commonly achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. pearson.com This base neutralizes the acidic byproduct (e.g., HCl) and catalyzes the reaction. For instance, reaction with acetyl chloride in the presence of pyridine yields (2,4-difluoro-6-methylphenyl)methyl acetate. iiste.org Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can also be employed, though it is an equilibrium process. vedantu.com

Etherification can be accomplished through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.comkhanacademy.org The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether, such as 1-(methoxymethyl)-2,4-difluoro-6-methylbenzene. wikipedia.org

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagents | Base/Catalyst | Product Type |

|---|---|---|---|

| Esterification | Acyl Chloride | Pyridine | Ester |

| Esterification | Carboxylic Anhydride | Pyridine | Ester |

| Fischer Esterification | Carboxylic Acid | H₂SO₄ | Ester |

| Etherification | Alkyl Halide | NaH | Ether |

Nucleophilic Substitution Reactions of the Hydroxyl Group (e.g., Halogenation)

The hydroxyl group can be replaced by a halogen through a nucleophilic substitution reaction. Converting the hydroxyl group into a better leaving group is the first step in this process. This can be achieved by reaction with thionyl chloride (SOCl₂) to produce the corresponding benzyl (B1604629) chloride, (2,4-difluoro-6-methylphenyl)methyl chloride. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the benzyl bromide. These reactions provide valuable electrophilic intermediates for further synthetic transformations. A patent for a related compound describes reacting a tetrafluorobenzyl alcohol with a hydrogen halide to generate the corresponding halomethyl derivative.

Table 3: Nucleophilic Substitution (Halogenation)

| Product | Reagent | Byproducts |

|---|---|---|

| (2,4-Difluoro-6-methylphenyl)methyl chloride | Thionyl chloride (SOCl₂) | SO₂ + HCl |

| (2,4-Difluoro-6-methylphenyl)methyl bromide | Phosphorus tribromide (PBr₃) | H₃PO₃ |

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound, with its fluoro and methyl substituents, is amenable to electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Fluoro and Methyl Substituents

The regiochemical outcome of electrophilic aromatic substitution on the benzene (B151609) ring is governed by the directing effects of the existing substituents: the two fluorine atoms, the methyl group, and the hydroxymethyl group.

Methyl Group: The methyl group is an activating group that donates electron density through an inductive effect (+I) and hyperconjugation. pressbooks.pub It is an ortho, para-director. khanacademy.org

Hydroxymethyl Group: The -CH₂OH group is generally considered to be a weakly deactivating group and an ortho, para-director.

In this compound, the positions ortho and para to the strongly activating methyl group are positions 5 and 3 (relative to the methyl group at C6). The fluorine atoms at positions 2 and 4 also direct ortho and para. The combined effect of these substituents makes the C5 position the most likely site for electrophilic attack, as it is ortho to the methyl group and meta to the two fluorine atoms, thus being the most activated and least sterically hindered position. For example, in the nitration of methylbenzene, substitution occurs mainly at the 2- and 4- positions. chemguide.co.uk In the case of 1,3-difluorobenzene (B1663923) derivatives, the directing effects can lead to specific substitution patterns. youtube.com

Table 4: Directing Effects of Substituents on EAS

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Fluoro (-F) | -I > +M | Deactivating | ortho, para |

| Methyl (-CH₃) | +I, Hyperconjugation | Activating | ortho, para |

| Hydroxymethyl (-CH₂OH) | Weak -I | Weakly Deactivating | ortho, para |

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Modifications

The carbon-fluorine bonds on the aromatic ring can participate in transition metal-catalyzed cross-coupling reactions, although they are generally less reactive than C-Cl, C-Br, or C-I bonds. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. While aryl fluorides are challenging substrates, specialized catalyst systems, often employing nickel or electron-rich phosphine (B1218219) ligands with palladium, have been developed to facilitate the coupling. mdpi.com This would allow for the introduction of new aryl or vinyl groups at the positions of the fluorine atoms.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene using a palladium catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the activation of the C-F bond requires specific and often harsh reaction conditions. mdpi.com This reaction can be used to introduce alkenyl substituents onto the aromatic ring. nih.gov

These cross-coupling reactions provide powerful tools for modifying the aromatic core of this compound, enabling the synthesis of more complex molecular architectures.

Table 5: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl fluoride (B91410) + Boronic acid/ester | Palladium or Nickel complex | Biaryl |

| Heck | Aryl fluoride + Alkene | Palladium complex | Substituted alkene |

Nucleophilic Aromatic Substitution (SNAr) on Fluorine Centers for Advanced Derivatization

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying electron-deficient aromatic rings. numberanalytics.com The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound susceptible to attack by nucleophiles. masterorganicchemistry.com In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For this substrate, a nucleophile can theoretically attack either the C2 or C4 position, displacing a fluoride ion. Regioselectivity is determined by the stability of the intermediate anion.

Attack at C4 : A nucleophilic attack at the C4 position generates a negative charge that can be delocalized onto the electronegative fluorine atom at the C2 position, leading to significant stabilization.

Attack at C2 : An attack at the C2 position would be stabilized by the fluorine at C4. However, the adjacent C1-methyl group is weakly electron-donating, which may slightly destabilize the intermediate compared to attack at C4.

Therefore, SₙAr reactions are generally expected to occur preferentially at the C4 position. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace one of the fluorine atoms, providing a powerful method for advanced derivatization. researchgate.net

Table 2: Potential SₙAr Reactions of this compound

| Nucleophile | Reagent Example | Expected Major Product (Substitution at C4) |

| Amine | Piperidine | (2-Fluoro-6-methyl-4-(piperidin-1-yl)phenyl)methanol |

| Alkoxide | Sodium methoxide | (2-Fluoro-4-methoxy-6-methylphenyl)methanol |

| Thiolate | Sodium thiophenoxide | (2-Fluoro-6-methyl-4-(phenylthio)phenyl)methanol |

Synthesis of Complex Derivatives and Architectures

The versatile reactivity of this compound allows it to serve as a foundational element in the synthesis of more complex molecules, including ethers, functionalized building blocks, and heterocyclic systems.

Formation of Difluoromethyl Ether Derivatives

The difluoromethoxy group (-OCHF₂) is an important structural motif in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. While many methods for forming aryl difluoromethyl ethers start from phenols, mdpi.com methodologies for the O-difluoromethylation of alcohols are also established. These reactions typically proceed via the in-situ generation of difluorocarbene (:CF₂), which then reacts with the alcohol. researchgate.net

The benzylic alcohol of this compound can be converted to its corresponding difluoromethyl ether using a difluorocarbene precursor, such as bromodifluoromethyl)trimethylsilane (TMSCF₂Br), in the presence of an activator. This provides a direct route to introduce the valuable -OCHF₂ group onto the benzylic position.

Preparation of Functionalized Building Blocks for Further Synthesis

This compound is not only a target for derivatization but also serves as a versatile starting material for the preparation of other functionalized building blocks. The reactivity of its alcohol and aromatic ring can be harnessed to create new intermediates for multi-step syntheses. nih.gov

Key transformations include:

Oxidation of the Alcohol : The primary alcohol can be oxidized to form (2,4-difluoro-6-methyl)benzaldehyde or (2,4-difluoro-6-methyl)benzoic acid using standard oxidation protocols. clockss.org These carbonyl compounds are valuable precursors for reactions such as Wittig olefination, reductive amination, and amide coupling.

Conversion to Halides : As discussed for Suzuki-Miyaura coupling, the alcohol can be converted to a benzylic halide, creating an electrophilic center for substitution reactions with a wide range of nucleophiles. gre.ac.uk

Ring Functionalization : As detailed previously, SₙAr or C-H functionalization reactions introduce new substituents onto the aromatic ring, creating a new generation of building blocks with altered electronic and steric properties.

Incorporation into Heterocyclic Systems and Novel Scaffolds

Heterocyclic structures are ubiquitous in pharmaceuticals and agrochemicals. beilstein-journals.org this compound can be incorporated into a variety of heterocyclic scaffolds through multi-step synthetic sequences. A common approach involves first oxidizing the benzylic alcohol to an aldehyde or carboxylic acid. This functionalized intermediate can then undergo a condensation and cyclization reaction with a suitable binucleophile.

For example:

(2,4-Difluoro-6-methyl)benzaldehyde can react with hydrazine (B178648) or its derivatives to form pyrazoles or with ureas/thioureas to yield pyrimidine-based rings.

(2,4-Difluoro-6-methyl)benzoic acid can be activated and reacted with ortho-phenylenediamines to construct benzimidazoles, or with other 1,2- or 1,3-dinucleophiles to access a wide range of five-, six-, or seven-membered heterocyclic systems. semanticscholar.org

These strategies allow the unique electronic properties of the 2,4-difluoro-6-methylphenyl moiety to be embedded within diverse and biologically relevant heterocyclic frameworks.

Mechanistic Investigations and Computational Studies of 2,4 Difluoro 6 Methylphenyl Methanol Reactivity

Elucidation of Reaction Mechanisms and Key Intermediates

The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a compound like (2,4-Difluoro-6-methylphenyl)methanol, this would involve a multi-faceted approach to identify intermediates, transition states, and the elementary steps of its reactions.

Kinetic analysis would be crucial to determine the rate laws of reactions involving this compound, providing insights into the molecularity of the rate-determining step. By systematically varying reactant concentrations and temperature, key parameters such as reaction order, rate constants, and activation energy could be determined.

Thermodynamic analysis would complement these studies by quantifying the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with potential reaction pathways. This data would help in assessing the feasibility of different transformations and predicting the position of chemical equilibria. No specific kinetic or thermodynamic data for reactions of this compound are currently available in published literature.

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed mechanisms. For instance, substituting the hydrogen atom of the hydroxyl group in this compound with deuterium (B1214612) (D) could help elucidate the role of this proton in reaction mechanisms such as esterification or oxidation. Similarly, enrichment with carbon-13 (¹³C) at the benzylic carbon could be used to track skeletal rearrangements. At present, there are no documented isotopic labeling studies specifically involving this compound.

Benzylic alcohols can undergo various rearrangement and elimination reactions, often under acidic or thermal conditions. Potential pathways for this compound could include the formation of a benzylic carbocation, which might then undergo rearrangement or elimination of water to form a substituted styrene (B11656) derivative. The fluorine and methyl substituents on the aromatic ring would be expected to exert significant electronic and steric influences on the stability of intermediates and the regioselectivity of these processes. However, specific experimental studies on these pathways for this compound have not been reported.

Advanced Computational Chemistry Approaches

Computational chemistry provides invaluable tools for investigating chemical systems at a molecular level, offering insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations could be employed to:

Determine the optimized molecular geometry and conformational preferences.

Calculate the distribution of electron density and electrostatic potential to predict sites of nucleophilic or electrophilic attack.

Model the energies of frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity.

Simulate vibrational spectra (IR and Raman) and NMR chemical shifts to aid in its characterization.

Map potential energy surfaces for its reactions to identify transition states and calculate activation barriers.

Despite the potential of this approach, no specific DFT studies on this compound have been found in the scientific literature.

Molecular dynamics (MD) simulations could be used to model the behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with other molecules, such as solvents or reactants. This would be particularly useful for understanding the role of non-covalent interactions, like hydrogen bonding from the hydroxyl group, in directing its chemical behavior and aggregation properties in different environments. There are currently no published MD simulation studies focused on this compound.

Modeling of Hydrogen Bonding Networks and Solvent Effects on Reactivity

The reactivity of this compound is intrinsically linked to its interactions with its environment, particularly through hydrogen bonding and solvent effects. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, while the fluorine atoms can act as weak hydrogen bond acceptors. These interactions significantly influence reaction pathways and kinetics.

Hydrogen Bonding Networks: Computational models are employed to simulate the intricate network of hydrogen bonds that this compound can form. In solution, the molecule can interact with solvent molecules, reagents, and catalysts. For instance, in a protic solvent like water or methanol (B129727), the hydroxyl group can donate a hydrogen bond to a solvent molecule and accept hydrogen bonds from others. These interactions stabilize the ground state and transition states to varying degrees, thereby affecting the activation energy of a reaction. Quantum mechanics (QM) and molecular mechanics (MM) methods are used to calculate the energies of these bonds and predict the most stable conformations.

Solvent Effects: The choice of solvent can dramatically alter the course of a reaction. Solvents are broadly categorized by their polarity and their ability to participate in hydrogen bonding.

Polar Protic Solvents: (e.g., water, methanol) can form strong hydrogen bonds, which can stabilize charged intermediates and transition states, thus accelerating reactions that proceed through such species.

Polar Aprotic Solvents: (e.g., acetonitrile (B52724), DMSO) possess high dielectric constants but lack acidic protons. They can stabilize polar species but are less effective at solvating anions compared to protic solvents.

Nonpolar Solvents: (e.g., hexane, toluene) interact weakly with the solute and are often used when non-polar reactants are involved.

Computational approaches, such as the Polarizable Continuum Model (PCM), are used to simulate the bulk effect of the solvent on the solute's electronic structure and energy. nih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, providing insights into how the solvent environment modulates the reactivity of this compound. For example, a computational study on similar compounds might reveal that the energy of an intramolecular hydrogen bond is influenced by the polarity of the solvent, with stabilization increasing with solvent polarity. researchgate.net

The following table illustrates hypothetical data on how solvent properties could influence a generic reaction's rate constant for this compound.

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor (α) | Hydrogen Bond Acceptor (β) | Predicted Relative Rate (k_rel) |

| Hexane | 1.9 | 0.00 | 0.00 | 1 |

| Chloroform | 4.8 | 0.44 | 0.00 | 15 |

| Acetonitrile | 37.5 | 0.19 | 0.31 | 120 |

| Methanol | 32.7 | 0.93 | 0.62 | 550 |

| Water | 80.1 | 1.17 | 0.47 | 1100 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity and selectivity of chemical reactions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgresearchgate.net

For this compound, FMO analysis can predict its behavior as either a nucleophile or an electrophile.

HOMO: The HOMO is the highest-energy orbital containing electrons. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity). The spatial distribution of the HOMO pinpoints the likely sites of electrophilic attack. For this compound, the HOMO is expected to have significant density on the oxygen atom of the hydroxyl group and the aromatic ring.

LUMO: The LUMO is the lowest-energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (electrophilicity). The location of the LUMO indicates the probable sites for nucleophilic attack. The LUMO of this molecule would likely be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atoms.

The table below presents hypothetical FMO data for this compound and a related compound for comparison, calculated using a density functional theory (DFT) method.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| This compound | -6.85 | -0.95 | 5.90 | Moderate |

| Benzyl (B1604629) Alcohol | -6.50 | -0.70 | 5.80 | Higher |

| Phenol | -6.20 | -0.50 | 5.70 | Highest |

This analysis helps in understanding various reactions, such as substitutions or additions, by identifying the most favorable orbital interactions that lead to the transition state. nih.gov

Stereochemical Control and Selectivity Mechanisms in Transformations

The transformations of this compound can lead to products with specific three-dimensional arrangements (stereoisomers). Understanding and controlling this stereochemical outcome is a central theme in modern organic synthesis. The substitution pattern on the aromatic ring—two fluorine atoms and a methyl group ortho and para to the methanol substituent—plays a critical role in dictating the stereoselectivity of reactions.

Mechanisms of Stereochemical Control:

Steric Hindrance: The methyl group at the C6 position, adjacent to the benzylic carbon bearing the hydroxyl group, creates significant steric bulk. This hindrance can direct incoming reagents to attack from the less hindered face of a prochiral intermediate, leading to the preferential formation of one enantiomer or diastereomer. For example, in an oxidation reaction of the alcohol to a ketone followed by a nucleophilic addition, this steric hindrance would influence the facial selectivity of the attack on the carbonyl group.

Electronic Effects: The two electron-withdrawing fluorine atoms influence the electron density of the aromatic ring and the benzylic carbon. These electronic effects can affect the stability of transition states and intermediates, thereby influencing the reaction pathway and its stereochemical outcome.

Chiral Catalysis: In asymmetric synthesis, chiral catalysts are often employed to achieve high levels of stereocontrol. A chiral catalyst can form a complex with this compound or a derivative, creating a chiral environment that forces the reaction to proceed through a lower-energy transition state for one stereoisomer over the other. For instance, in a catalytic asymmetric reduction of a ketone derived from this alcohol, the catalyst would selectively generate one enantiomer of the alcohol product.

Computational modeling is invaluable for elucidating these selectivity mechanisms. By calculating the energies of the different possible transition states leading to different stereoisomers, chemists can predict which product will be favored. These models can account for steric clashes, electronic interactions, and the precise geometry of catalyst-substrate complexes to provide a detailed picture of the factors governing stereochemical control.

Advanced Analytical Characterization Techniques in Research on 2,4 Difluoro 6 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like (2,4-Difluoro-6-methylphenyl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and chemical environment.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment and Fluorine Proximity

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei each offer unique insights into the molecule's structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the methyl (CH₃), methylene (B1212753) (CH₂), hydroxyl (OH), and aromatic protons. The aromatic region is particularly informative, showing complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings, which help to confirm the substitution pattern on the benzene (B151609) ring.

¹⁹F NMR: As fluorine is 100% abundant with a spin of ½, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov It provides direct information on the chemical environment of the fluorine atoms. nih.gov In this molecule, two distinct signals would be expected for the fluorine atoms at the C-2 and C-4 positions, unless they are accidentally equivalent. The key feature would be the fluorine-fluorine (F-F) coupling between them and the different proton-fluorine (H-F) couplings to the aromatic protons, confirming their relative positions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Signals for the methyl, methylene, and the six aromatic carbons (four of which are directly bonded to H or F, and two are quaternary) would be observed. The carbon signals are split by attached fluorine atoms (C-F coupling), providing definitive evidence for the points of fluorination. The magnitudes of these ¹J(C,F), ²J(C,F), and ³J(C,F) coupling constants are characteristic and invaluable for assignment.

The following table summarizes the predicted NMR data based on the structure of this compound.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | CH₃ | ~2.3 | d | ⁴J(H,F) ≈ 2-3 |

| CH₂ | ~4.7 | d | ⁴J(H,F) ≈ 1-2 | |

| OH | Variable | s (broad) | - | |

| H-3 | ~6.8 | dd | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 9-10 | |

| H-5 | ~6.9 | dd | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 5-6 | |

| ¹³C | CH₃ | ~15 | d | ³J(C,F) ≈ 4-5 |

| CH₂ | ~58 | t | ³J(C,F) ≈ 3-4 | |

| C-1 | ~120 | t | ²J(C,F) ≈ 15-20, ²J(C,F) ≈ 3-4 | |

| C-2 | ~162 | dd | ¹J(C,F) ≈ 245-255, ²J(C,F) ≈ 12-15 | |

| C-3 | ~112 | d | ²J(C,F) ≈ 20-25 | |

| C-4 | ~160 | dd | ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 12-15 | |

| C-5 | ~115 | d | ²J(C,F) ≈ 4-5 | |

| C-6 | ~138 | dt | ³J(C,F) ≈ 6-7, ³J(C,F) ≈ 3-4 | |

| ¹⁹F | F-2 | ~ -110 | d | ⁵J(F,F) ≈ 15-20 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-3 and H-5), confirming their vicinity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to their attached carbons. This allows for the unambiguous assignment of the carbon signals for the methyl, methylene, and the two protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular framework. Key expected correlations would include the methyl protons to carbons C-5, C-6, and C-1, and the methylene protons to carbons C-1, C-2, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for confirming stereochemistry and conformational details. A NOESY spectrum would be expected to show correlations between the methyl protons and the aromatic proton at H-5, as well as between the methylene protons and the aromatic proton at H-3.

Summary of Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | H-3 ↔ H-5 | Confirms coupling between adjacent aromatic protons. |

| HSQC | CH₃ ↔ C (methyl) | Assigns the methyl carbon. |

| CH₂ ↔ C (methylene) | Assigns the methylene carbon. | |

| H-3 ↔ C-3 | Assigns the C-3 carbon. | |

| H-5 ↔ C-5 | Assigns the C-5 carbon. | |

| HMBC | CH₃ protons ↔ C-1, C-5, C-6 | Establishes connectivity of the methyl group to the ring. |

| CH₂ protons ↔ C-1, C-2, C-6 | Confirms the position of the methanol (B129727) group. | |

| NOESY | CH₃ protons ↔ H-5 | Confirms spatial proximity of the methyl and H-5 protons. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of the parent ion, providing definitive confirmation of the molecular formula. For this compound (C₈H₈F₂O), the exact mass of the molecular ion and common adducts can be calculated and compared to experimental values.

Calculated Exact Masses for this compound

| Ion Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | [C₈H₈F₂O]⁺ | 158.0543 |

| [M+H]⁺ | [C₈H₉F₂O]⁺ | 159.0621 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like benzyl (B1604629) alcohols. The gas chromatograph separates the compound from a mixture before it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting fragmentation pattern serves as a chemical "fingerprint." The expected fragmentation of this compound would involve characteristic losses associated with benzyl alcohols.

Key fragmentation pathways include:

Benzylic cleavage: Loss of the hydroxyl group (•OH) to form a stable benzylic cation.

Loss of water: Elimination of H₂O from the molecular ion.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to the loss of the •CH₂OH radical.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 158 | [C₈H₈F₂O]⁺ | C₈H₈F₂O | Molecular Ion (M⁺) |

| 157 | [M-H]⁺ | C₈H₇F₂O | Loss of a hydrogen atom |

| 141 | [M-OH]⁺ | C₈H₇F₂ | Loss of hydroxyl radical |

| 140 | [M-H₂O]⁺ | C₈H₆F₂ | Loss of water |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Characterization

LC-MS/MS is a highly sensitive and selective technique used for analyzing compounds in complex matrices or for compounds not amenable to GC. measurlabs.comnih.gov The liquid chromatograph first separates the components of the mixture. measurlabs.com The target compound then enters the mass spectrometer, where a specific parent ion (e.g., the protonated molecule [M+H]⁺ at m/z 159) is selected. This parent ion is then fragmented through collision-induced dissociation (CID), and the resulting daughter ions are analyzed. This two-stage mass analysis (MS/MS) provides exceptional specificity, making it a powerful tool for quantitative analysis in complex samples such as reaction mixtures or biological fluids. knauer.netnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of a compound. For this compound, these techniques would provide valuable information about its molecular structure.

In a hypothetical FTIR and Raman analysis, characteristic vibrational modes would be expected. The presence of the hydroxyl (-OH) group would be indicated by a broad O-H stretching band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would also be observable. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The disubstituted, fluorinated benzene ring would give rise to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹), which are characteristic of the substitution pattern. C-F stretching vibrations would also be present, typically in the 1000-1400 cm⁻¹ region.

A detailed analysis would involve the assignment of observed vibrational frequencies to specific molecular motions, often aided by computational modeling such as Density Functional Theory (DFT) calculations.

Table 5.3.1: Hypothetical FTIR and Raman Peak Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3200-3600 | FTIR |

| Aromatic Ring | C-H Stretch | >3000 | FTIR, Raman |

| Methylene/Methyl | C-H Stretch | <3000 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1400-1600 | FTIR, Raman |

| Methylene | C-H Bend (Scissoring) | ~1450 | FTIR, Raman |

| Phenyl Ring | Ring Breathing/Deformation | Varies | Raman |

| Alcohol | C-O Stretch | 1000-1260 | FTIR |

Note: This table is illustrative and not based on experimental data for the specific compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide a wealth of information.

The analysis would yield the crystal system, space group, and unit cell dimensions. Crucially, it would determine the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for an unambiguous conformational analysis, for instance, defining the rotational position of the hydroxymethyl group relative to the fluorinated phenyl ring. Furthermore, intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, would be elucidated. This information is vital for understanding the solid-state properties of the material.

Table 5.4.1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal lattice system. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | e.g., 10.5, 5.8, 12.1 |

| β (°) | Unit cell angle. | e.g., 95.5 |

| Z | Number of molecules per unit cell. | 4 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Advanced Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are essential for assessing the purity of chemical compounds and for the quantitative analysis of mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be developed for its analysis.

Such a method would typically employ a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with a buffer to control pH. Detection would most commonly be achieved using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance.

This HPLC method would be used for several purposes:

Quantitative Analysis: To determine the exact concentration of the compound in a solution.

Purity Assessment: To separate the main compound from any non-volatile impurities, such as starting materials, byproducts from its synthesis, or degradation products.

Impurity Profiling: To create a profile of all impurities present in a sample, which is crucial for quality control in chemical manufacturing.

Method validation according to established guidelines would be necessary to ensure the method is accurate, precise, linear, and specific for its intended purpose.

Table 5.5.1.1: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Retention Time | ~4.5 min |

Note: This table is illustrative and not based on experimental data for the specific compound.

Gas Chromatography (GC) for Volatile Compound Analysis and Purity

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a benzyl alcohol derivative, should have sufficient volatility and thermal stability for GC analysis.

A typical GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized. The vapor is then carried by an inert gas (like helium or nitrogen) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A Flame Ionization Detector (FID) would be suitable for detection due to its sensitivity to organic compounds.

GC analysis would be particularly useful for:

Volatile Impurity Analysis: Detecting and quantifying any volatile impurities, such as residual solvents from the synthesis or volatile byproducts.

Table 5.5.2.1: Hypothetical GC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min |

| Detector | FID at 280 °C |

| Injection Volume | 1 µL (split injection) |

Note: This table is illustrative and not based on experimental data for the specific compound.

Applications in Advanced Chemical Synthesis and Functional Materials Research

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of fluorine and methyl groups on the phenyl ring of (2,4-Difluoro-6-methylphenyl)methanol makes it a valuable precursor for constructing intricate molecular frameworks. The fluorine atoms can influence the compound's acidity, lipophilicity, and metabolic stability, while the methyl group provides a site for further functionalization or steric control. The primary alcohol moiety serves as a versatile handle for a wide array of chemical transformations.

Precursor to Designed Pharmaceutically Relevant Scaffolds

While direct and widespread application of this compound in marketed drugs is not extensively documented, its structural motifs are present in compounds explored in medicinal chemistry. Fluorinated aromatic compounds are of high interest in drug discovery due to the ability of fluorine to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. The 2,4-difluoro-6-methylphenyl moiety can be incorporated into larger molecules to create novel scaffolds for various therapeutic targets. For instance, substituted 3-fluorophenyl methanol (B129727) compounds have been investigated for their potential antiviral applications, particularly against cytomegalovirus. google.com The synthesis of such complex molecules often involves the use of versatile building blocks like this compound, which can be modified and integrated into the final drug candidate.

Building Block for Agrochemical Active Ingredients

In the field of agrochemicals, the development of new active ingredients with improved efficacy, selectivity, and environmental profiles is a constant pursuit. Fluorinated compounds play a crucial role in this area. While specific agrochemicals directly derived from this compound are not prominently featured in publicly available literature, the synthesis of related difluoro benzene (B151609) derivatives for agrochemical intermediates is a known strategy. google.com The structural features of this compound make it a plausible building block for the synthesis of novel herbicides, fungicides, or insecticides. The presence of the difluoro-methylphenyl group can contribute to the molecule's biological activity and stability in the environment.

Contributions to Functional Materials Development

Components in Nonlinear Optical (NLO) Materials Research

Monomers or Building Blocks in Polymer Chemistry and Specialty Chemical Development

The alcohol functionality of this compound allows it to act as a monomer or a building block in the synthesis of various polymers and specialty chemicals. nih.gov For example, it can be used in the production of polyesters, polyurethanes, and other condensation polymers. The incorporation of the 2,4-difluoro-6-methylphenyl moiety into a polymer backbone can significantly alter the material's properties, such as thermal stability, chemical resistance, and optical characteristics. While specific, large-scale industrial applications of polymers derived from this particular monomer are not widely reported, the use of functionalized aromatic diols and alcohols in creating specialty polymers is a well-established area of research and development. researchgate.netmdpi.com

Probes for Investigating Fundamental Chemical Biology Phenomena (e.g., Hydrogen Bond Donor Capacity)

The study of non-covalent interactions, such as hydrogen bonding, is fundamental to understanding biological processes at the molecular level. The hydroxyl group of this compound can act as a hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors. While this specific molecule has not been highlighted as a primary probe in major chemical biology studies, the principles of its interactions are relevant. The electronic environment created by the fluorine and methyl substituents can modulate the hydrogen bond donating capacity of the hydroxyl group. Understanding these subtle effects is crucial for designing molecules that can effectively interact with biological targets like proteins and enzymes. The broader class of fluorinated alcohols and phenols are utilized to probe and understand these fundamental interactions in biological systems.

Future Perspectives and Emerging Research Avenues for 2,4 Difluoro 6 Methylphenyl Methanol Research

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce hazardous waste and improve energy efficiency. For (2,4-Difluoro-6-methylphenyl)methanol, this involves moving away from harsh and toxic fluorinating agents toward more benign alternatives. nih.govmdpi.com A significant area of research is the development of processes that utilize safer fluorine sources and environmentally friendly reaction media.

One promising approach is the use of sulfur hexafluoride (SF₆), a potent greenhouse gas, as a fluorinating reagent. rsc.org Recent studies have demonstrated the visible light-induced photocatalytic deoxyfluorination of benzyl (B1604629) alcohols using SF₆, which could be adapted for the synthesis of fluorinated building blocks. rsc.orgthieme-connect.com This method offers the dual benefit of consuming a greenhouse gas while performing a valuable chemical transformation under mild conditions. rsc.org

Biocatalysis and chemoenzymatic strategies also represent a major frontier. The enzymatic reduction of the precursor aldehyde, 2,4-difluoro-6-methylbenzaldehyde (B8119868), using engineered ketoreductases or whole-cell systems could offer high enantioselectivity under aqueous, ambient conditions, drastically reducing the environmental footprint compared to traditional metal hydride reagents.

Interactive Table: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Methods (e.g., Metal Hydrides) | Emerging Green Methods |

|---|---|---|

| Reagents | LiAlH₄, NaBH₄ | Biocatalysts (enzymes), SF₆ with photocatalysis |

| Solvents | Anhydrous organic solvents (THF, Et₂O) | Aqueous media, fluorinated alcohols |

| Byproducts | Metal salts, hazardous waste | Biodegradable waste, benign byproducts |

| Conditions | Often cryogenic or elevated temperatures | Ambient temperature and pressure |

| Selectivity | Primarily chemoselective | Potentially high chemo- and enantioselectivity |

Exploration of Novel Catalytic Transformations and Reagent Development

The development of new catalysts and reagents is critical for accessing novel derivatives of this compound and for improving the efficiency of its synthesis. Research is focused on creating more selective, robust, and cost-effective catalytic systems.

Transition metal-catalyzed reactions are a cornerstone of modern synthesis, and their application in fluorination chemistry is expanding. numberanalytics.com Future work will likely involve developing catalysts for the direct C-H fluorination of the methyl group or further aromatic C-H functionalization of the this compound scaffold, enabling late-stage diversification without the need for pre-functionalized starting materials. acs.orgnih.gov

Furthermore, the development of novel deoxyfluorination reagents continues to be a priority. While reagents like DAST and Deoxo-Fluor® are effective, they have safety and handling drawbacks. tcichemicals.com The creation of new, easy-to-handle solid or liquid reagents with high thermal stability and predictable reactivity is an active area of research. tcichemicals.com For instance, PyFluor has been introduced as a thermally stable deoxyfluorination reagent that produces minimal elimination side products, a common issue with benzylic alcohols. organic-chemistry.org Photocatalysis is also emerging as a powerful tool for generating fluoroalkyl radicals from fluorinated alcohols or their derivatives under mild conditions, opening new pathways for derivatization. acs.orgacs.org

Interactive Table: Modern Fluorinating Reagents

| Reagent Class | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Electrophilic N-F Reagents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Stable, crystalline solids; easier to handle than F₂ gas. rsc.org | Improving regioselectivity in direct C-H fluorination. rsc.org |

| Nucleophilic Reagents | Tetrabutylammonium bifluoride | Weakly basic, minimizing elimination side products. organic-chemistry.org | Developing anhydrous, highly soluble fluoride (B91410) sources. |

| Deoxyfluorination Reagents | Fluolead™, PyFluor | High thermal stability, reduced explosivity risk, high yields. tcichemicals.comorganic-chemistry.org | Expanding substrate scope and functional group tolerance. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers significant advantages for the production of fluorinated compounds, including enhanced safety, precise reaction control, and scalability. beilstein-journals.orgmit.edu Many fluorination reactions involve hazardous reagents or unstable intermediates, which can be handled more safely in the contained environment of a flow reactor. vapourtec.comresearchgate.net

The synthesis of this compound and its derivatives is well-suited for flow platforms. For example, the reduction of the corresponding aldehyde can be performed in a packed-bed reactor with an immobilized catalyst, allowing for continuous production and easy separation of the product. Flow systems enable precise control over temperature, pressure, and residence time, which can minimize the formation of byproducts and improve yields. beilstein-journals.org The integration of in-line purification and analysis techniques can lead to fully automated platforms for the on-demand synthesis of specific derivatives, accelerating drug discovery and material science research. chemistryviews.org This approach is particularly advantageous for producing libraries of compounds for screening purposes. chemistryviews.org

Advanced Computational Design and Predictive Modeling of New Derivatives

Computational chemistry is becoming an indispensable tool in the design of new molecules with tailored properties. nih.gov For derivatives of this compound, quantum chemical methods like Density Functional Theory (DFT) can predict key molecular properties such as reactivity, stability, and lipophilicity. nih.govemerginginvestigators.org This predictive power allows researchers to design and screen new derivatives in silico, prioritizing the synthesis of candidates with the highest potential for desired biological activity or material properties, thereby saving significant time and resources. emerginginvestigators.org

Potential in Emerging Fields Requiring Precision Fluorination

The unique properties imparted by fluorine atoms—such as enhanced metabolic stability, altered lipophilicity, and specific binding interactions—make fluorinated compounds highly valuable in a range of advanced fields. chemistryviews.orgnumberanalytics.comresearchgate.net this compound serves as a key building block for molecules that require precise, site-selective fluorination.

In medicinal chemistry , this scaffold can be incorporated into drug candidates where the specific arrangement of the two fluorine atoms and the methyl group can optimize binding affinity and pharmacokinetic profiles. nih.govacs.org The development of new drugs increasingly relies on such precisely fluorinated motifs to navigate the complexities of biological systems. scimplify.com

In materials science , fluorinated compounds are essential for creating high-performance polymers, liquid crystals, and coatings with enhanced thermal stability and chemical resistance. numberanalytics.comalfa-chemistry.comman.ac.uk Derivatives of this compound could be used to synthesize novel monomers for fluoropolymers or as components in advanced electronic materials where dielectric properties are critical. numberanalytics.com

In agrochemicals , the introduction of fluorine is a well-established strategy to increase the efficacy and stability of pesticides and herbicides. nih.gov The specific substitution pattern of this compound can be leveraged to design new active ingredients with improved performance and environmental profiles.

The continued development of selective fluorination techniques will be crucial to fully exploit the potential of building blocks like this compound in these and other emerging technologies. numberanalytics.comnumberanalytics.com

Q & A

Q. How should researchers address conflicting chromatographic retention data for this compound?

- Methodological Answer : Contradictions in HPLC or GC retention times may stem from column aging or mobile-phase pH variations. Use a factorial experimental design (e.g., varying pH 3–7 and methanol content 60–90%) to model retention behavior. Validate with standardized reference compounds and control column temperature (±1°C). Statistical tools (e.g., ANOVA) identify significant variables, while machine learning (e.g., partial least squares regression) builds predictive models .

Q. What frameworks ensure ethical data sharing while protecting proprietary synthesis methods?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for non-sensitive data (e.g., crystallographic files). Use embargo periods or encrypted repositories for proprietary methodologies. Metadata should detail experimental conditions (e.g., solvent purity, catalyst batches) to aid reproducibility. Compliance with institutional review boards (IRBs) and GDPR/CCPA guidelines is critical for human-related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.